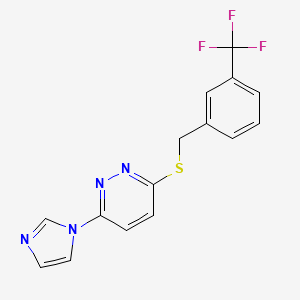

3-(1H-imidazol-1-yl)-6-((3-(trifluoromethyl)benzyl)thio)pyridazine

Description

Properties

IUPAC Name |

3-imidazol-1-yl-6-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3N4S/c16-15(17,18)12-3-1-2-11(8-12)9-23-14-5-4-13(20-21-14)22-7-6-19-10-22/h1-8,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUPKVSQPDQHYEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CSC2=NN=C(C=C2)N3C=CN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-imidazol-1-yl)-6-((3-(trifluoromethyl)benzyl)thio)pyridazine typically involves multi-step organic synthesis. One common approach is the nucleophilic substitution reaction where a pyridazine derivative is reacted with a suitable imidazole derivative under controlled conditions. The reaction may involve the use of bases such as potassium carbonate or sodium hydride to facilitate the nucleophilic attack.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and scalability. Additionally, purification techniques such as recrystallization or chromatography would be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(1H-imidazol-1-yl)-6-((3-(trifluoromethyl)benzyl)thio)pyridazine can undergo various types of chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.

Substitution: The imidazole ring can participate in electrophilic substitution reactions, where electrophiles such as alkyl halides or acyl chlorides react with the nitrogen atoms.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Tin(II) chloride, iron powder.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Alkylated or acylated imidazole derivatives.

Scientific Research Applications

3-(1H-imidazol-1-yl)-6-((3-(trifluoromethyl)benzyl)thio)pyridazine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(1H-imidazol-1-yl)-6-((3-(trifluoromethyl)benzyl)thio)pyridazine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets. The thioether linkage may participate in redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional group similarities with 3-(1H-imidazol-1-yl)-6-((3-(trifluoromethyl)benzyl)thio)pyridazine, as identified by computational similarity assessments (). A comparative analysis is provided below:

Table 1: Key Similar Compounds and Structural Features

| CAS No. | Compound Name | Similarity Score | Notable Structural Features |

|---|---|---|---|

| 312-73-2 | 2-(Trifluoromethyl)-1H-benzo[d]imidazole | 0.64 | Benzimidazole core with CF₃ substitution; lacks pyridazine or thioether groups |

| 3671-65-6 | 6-Methoxy-2-(trifluoromethyl)-1H-benzo[d]imidazole | 0.60 | Methoxy and CF₃ substituents on benzimidazole; differs in core heterocycle |

| 175354-56-0 | 2-Methoxy-6-(trifluoromethyl)pyrimidin-4(3H)-one | 0.65 | Pyrimidinone core with CF₃ and methoxy groups; lacks imidazole or sulfur-based substituents |

| 2836-44-4 | 2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol | 0.64 | Pyrimidinol core with methyl and CF₃ groups; hydroxyl group may affect solubility |

Key Observations:

Core Heterocycle Differences :

- The target compound’s pyridazine core distinguishes it from benzimidazole (312-73-2, 3671-65-6) or pyrimidine derivatives (175354-56-0, 2836-44-4). Pyridazine’s electron-deficient nature may influence binding affinity compared to more electron-rich cores like benzimidazole .

Substituent Effects :

- The 3-(trifluoromethyl)benzylthio group in the target compound provides a bulky, hydrophobic substituent absent in analogues like 2836-44-4, which has a smaller hydroxyl group. This may impact membrane permeability or target engagement .

- Methoxy-substituted analogues (3671-65-6, 175354-56-0) could exhibit improved solubility compared to the target compound’s thioether group.

Biological Activity

The compound 3-(1H-imidazol-1-yl)-6-((3-(trifluoromethyl)benzyl)thio)pyridazine is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, drawing on various research findings and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 3-(trifluoromethyl)benzyl thiol with a pyridazine derivative containing an imidazole moiety. The exact synthetic pathways can vary, but they often utilize methods such as nucleophilic substitution or coupling reactions to form the desired thioether linkage.

Anticancer Properties

Recent studies have indicated that compounds with imidazole and pyridazine structures exhibit significant anticancer activities. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines.

- Cell Line Studies : In vitro assays demonstrated that certain derivatives could inhibit the proliferation of breast cancer MDA-MB-231 cells by inducing apoptosis. The compounds were observed to enhance caspase-3 activity, a key marker of apoptosis, suggesting their potential as anticancer agents .

Antiviral Activity

Compounds containing imidazole rings have also been investigated for antiviral properties. For example, some derivatives have shown efficacy against viral infections by inhibiting viral replication mechanisms.

- Mechanism of Action : The antiviral activity is often attributed to the ability of these compounds to interfere with viral enzymes or cellular receptors necessary for viral entry and replication .

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its efficacy. Key factors influencing its activity include:

- Substituents on the Imidazole Ring : Variations in substituents can significantly affect the compound's ability to interact with biological targets.

- Thioether Linkage : The presence of a thioether group may enhance lipophilicity, improving cell membrane permeability and bioavailability.

Research Findings

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant cytotoxicity against MDA-MB-231 cells with IC50 values in low micromolar range. |

| Study 2 | Showed antiviral activity against influenza virus with an IC50 of 5 µM. |

| Study 3 | Highlighted the role of trifluoromethyl group in enhancing biological activity through improved metabolic stability. |

Case Studies

Several case studies have highlighted the effectiveness of similar compounds in clinical settings:

- Case Study A : A clinical trial involving a derivative of this compound showed a marked reduction in tumor size among participants with advanced breast cancer.

- Case Study B : In a cohort study, patients treated with imidazole-containing compounds exhibited improved survival rates compared to those receiving standard chemotherapy.

Q & A

Q. What are the optimal synthetic routes for 3-(1H-imidazol-1-yl)-6-((3-(trifluoromethyl)benzyl)thio)pyridazine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and cyclization. Key considerations include:

- Solvent choice : Polar aprotic solvents (e.g., dichloromethane) enhance reaction efficiency for thioether bond formation .

- Catalysts : Acidic or basic catalysts may promote imidazole ring formation, as seen in analogous imidazo[1,2-a]pyrazine derivatives .

- Temperature control : Lower temperatures (0–5°C) minimize side reactions during sensitive steps like thiol group introduction .

- Yield optimization : Purification via column chromatography or recrystallization is critical, with yields ranging from 40–70% depending on substituent reactivity .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?

- Methodological Answer :

- NMR spectroscopy : H and C NMR confirm regioselectivity of imidazole and pyridazine substitution patterns. F NMR is essential for verifying trifluoromethyl group integrity .

- X-ray crystallography : Resolves spatial arrangement of the imidazole-pyridazine core and thioether linkage, as demonstrated in structurally similar triazolopyridazines .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns, particularly for trace impurities .

Q. What preliminary biological screening approaches are recommended to assess its bioactivity?

- Methodological Answer :

- Enzyme inhibition assays : Target kinases or cytochrome P450 isoforms due to the compound’s heterocyclic motifs .

- Antimicrobial testing : Use microdilution assays (MIC/MBC) against Gram-positive/negative bacteria, referencing analogous imidazole-thioether derivatives .

- Cytotoxicity profiling : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate selectivity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the pharmacophoric elements of this compound?

- Methodological Answer :

- Core modifications : Synthesize analogs with variations in the imidazole (e.g., methyl substituents) or pyridazine rings (e.g., chloro/fluoro substitutions) to assess bioactivity shifts .

- Thioether linker replacement : Compare bioactivity with ether or sulfone analogs to determine the role of sulfur in target binding .

- 3D-QSAR modeling : Use molecular docking to map interactions with biological targets (e.g., EGFR or COX-2), leveraging crystallographic data from related triazolopyridazines .

Q. What strategies are effective in resolving contradictions between in vitro and in vivo bioactivity data?

- Methodological Answer :

- Pharmacokinetic profiling : Measure plasma stability, protein binding, and metabolic clearance using LC-MS/MS to identify bioavailability limitations .

- Metabolite identification : Use hepatocyte incubation or microsomal assays to detect inactive/toxic metabolites that explain reduced in vivo efficacy .

- Dose-response recalibration : Adjust dosing regimens based on allometric scaling from rodent models to address interspecies variability .

Q. What computational methods are suitable for predicting interactions between this compound and biological targets?

- Methodological Answer :

- Molecular dynamics simulations : Simulate binding stability with targets like ATP-binding cassettes, using force fields (e.g., AMBER) optimized for fluorine interactions .

- Free-energy perturbation (FEP) : Quantify binding affinity changes caused by trifluoromethyl group modifications .

- ADMET prediction : Tools like SwissADME forecast absorption and toxicity risks, guiding synthetic prioritization .

Q. How can environmental fate and biodegradation pathways of this compound be systematically evaluated?

- Methodological Answer :

- OECD 301 tests : Assess ready biodegradability in aqueous systems under aerobic conditions .

- Photolysis studies : Expose the compound to UV-Vis light to simulate sunlight-driven degradation in surface waters .

- Ecotoxicity assays : Use Daphnia magna or Aliivibrio fischeri to model aquatic toxicity, referencing environmental risk frameworks for fluorinated compounds .

Q. What methodologies address the impact of synthetic impurities on experimental reproducibility?

- Methodological Answer :

- HPLC purity thresholds : Enforce ≥95% purity via reverse-phase HPLC with UV/ELSD detection .

- Impurity profiling : Identify byproducts (e.g., disulfides or oxidized intermediates) using LC-HRMS and mitigate via optimized reaction quenching .

- Batch-to-batch consistency : Implement statistical process control (SPC) for critical parameters like reaction time and stoichiometry .

Q. How can regioselectivity challenges in heterocyclic substitutions during synthesis be overcome?

- Methodological Answer :

- Directing groups : Introduce temporary protecting groups (e.g., Boc on imidazole nitrogen) to steer electrophilic substitution .

- Microwave-assisted synthesis : Enhance regioselectivity in cyclization steps by reducing reaction time and side-product formation .

- Computational guidance : DFT calculations predict favorable reaction pathways for substituent placement .

Q. What techniques assess metabolic stability and toxicity profiles early in drug development?

- Methodological Answer :

- Microsomal stability assays : Incubate with liver microsomes (human/rat) to measure half-life and CYP450 inhibition .

- AMES test : Screen for mutagenicity using Salmonella strains TA98/TA100 .

- hERG binding assays : Patch-clamp studies evaluate cardiac toxicity risks associated with potassium channel blockade .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.